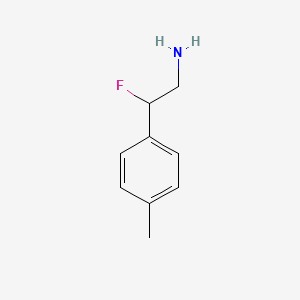
2-Fluoro-2-(4-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of a fluorine atom and a p-tolyl group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl fluoroacetate, followed by reduction with lithium aluminum hydride. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include:
- p-Tolylacetone or p-tolylacetaldehyde. p-Tolylethanol or p-tolylamine.
Substitution: 2-Hydroxy-2-(p-tolyl)ethan-1-amine or 2-Amino-2-(p-tolyl)ethan-1-amine.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)ethylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-2-phenylethan-1-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-Fluoro-2-(4-methylphenyl)ethan-1-amine is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.2 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,6,11H2,1H3 |
Clave InChI |
LWWNWFUGCJMPQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















